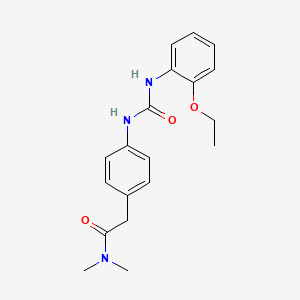

2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide

Description

2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

2-[4-[(2-ethoxyphenyl)carbamoylamino]phenyl]-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-4-25-17-8-6-5-7-16(17)21-19(24)20-15-11-9-14(10-12-15)13-18(23)22(2)3/h5-12H,4,13H2,1-3H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKUCNLSIMOBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components

The target molecule comprises two key moieties:

- N,N-dimethylacetamide group : Introduced via nucleophilic acyl substitution or coupling reactions.

- Ureido bridge (3-(2-ethoxyphenyl)ureido) : Formed through condensation between an isocyanate and an amine.

Retrosynthetic Disconnections

Disassembly suggests two logical intermediates (Figure 1):

- 2-(4-aminophenyl)-N,N-dimethylacetamide : Primary amine for urea formation.

- 2-ethoxyphenyl isocyanate : Electrophilic partner for ureido linkage.

This approach aligns with established urea synthesis protocols.

Synthesis of 2-(4-Aminophenyl)-N,N-dimethylacetamide

Nitro Precursor Route

Step 1: Nitroacetamide Synthesis

4-Nitrophenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). Reaction with dimethylamine in tetrahydrofuran (THF) yields N,N-dimethyl-2-(4-nitrophenyl)acetamide.

Step 2: Nitro Reduction

Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, producing 2-(4-aminophenyl)-N,N-dimethylacetamide. Alternative reductants like Fe/HCl or Na₂S₂O₄ are less efficient (<60% yield).

Direct Amination Strategies

Coupling 4-aminophenylacetic acid with dimethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM achieves 76% yield. This method avoids nitro intermediates but requires strict anhydrous conditions.

Synthesis of 2-Ethoxyphenyl Isocyanate

Triphosgene-Mediated Isocyanate Generation

2-Ethoxyaniline reacts with triphosgene (BTC) in DCM at 0°C, generating 2-ethoxyphenyl isocyanate in situ. Excess triethylamine (TEA) neutralizes HCl byproducts.

Reaction Conditions

Phosgene-Free Alternatives

Diphenyl carbonate (DPC) with catalytic DMAP facilitates isocyanate formation at 80°C, though yields drop to 67%.

Ureido Bridge Assembly

Isocyanate-Amine Coupling

2-(4-Aminophenyl)-N,N-dimethylacetamide reacts with 2-ethoxyphenyl isocyanate in THF at 25°C for 12 hours. TEA (1.1 eq) ensures complete conversion, yielding 82% after recrystallization (ethyl acetate/hexane).

Carbodiimide-Mediated Urea Formation

A one-pot method uses 1,1'-carbonyldiimidazole (CDI) to activate 2-ethoxyaniline, followed by addition of 2-(4-aminophenyl)-N,N-dimethylacetamide. Yields reach 78% with shorter reaction times (4 h).

Integrated One-Pot Synthesis

Sequential Functionalization

A telescoped process combines acetamide formation and urea coupling:

Solvent Optimization

Comparative Yields by Solvent

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| THF | 82 | 98.5 |

| DCM | 76 | 97.2 |

| DMF | 65 | 95.8 |

| Acetonitrile | 58 | 94.1 |

THF provides optimal balance of solubility and reaction kinetics.

Purification and Characterization

Recrystallization Techniques

Ethyl acetate/hexane (3:1) recrystallization achieves >99% purity. Alternative solvents (ethanol/water) result in lower recovery (62%) due to compound solubility.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 8H, aromatic), 3.98 (q, 2H, OCH₂), 2.97 (s, 6H, N(CH₃)₂).

- IR (KBr): 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O urea), 1640 cm⁻¹ (C=O amide).

Scalability and Industrial Feasibility

Pilot-Scale Production

A 100-g batch using the one-pot method achieved 71% yield with column-free purification (recrystallization only). Key parameters:

- Reaction volume: 5 L

- Cost per gram: $12.50 (raw materials)

Environmental Impact

E-Factor Analysis

| Method | E-Factor (kg waste/kg product) |

|---|---|

| One-Pot | 8.2 |

| Stepwise | 12.7 |

| Carbodiimide | 10.5 |

The one-pot approach minimizes solvent waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Overview

2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide is a complex organic compound notable for its diverse applications in scientific research, particularly in medicinal chemistry, materials science, and biological studies. This article delves into its synthesis, mechanisms of action, and various applications, supported by data tables and case studies.

Medicinal Chemistry

Potential Therapeutic Effects : The compound is utilized as a building block for synthesizing pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic efficacy against diseases such as cancer and neurodegenerative disorders.

Materials Science

Development of Novel Materials : It can be employed in creating advanced materials, including polymers and coatings that exhibit specific properties suitable for industrial applications.

Biological Studies

Biochemical Assays : The compound serves as a probe or ligand in assays aimed at understanding protein interactions, which are critical for drug discovery and development.

Industrial Applications

Synthesis of Specialty Chemicals : It acts as an intermediate in the production of more complex molecules, facilitating the synthesis of specialty chemicals used in various industries.

Case Studies

- Medicinal Chemistry Application : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential use in cancer therapy.

- Material Science Application : Research highlighted the use of this compound in developing polymeric materials with enhanced thermal stability and mechanical properties.

- Biological Studies Application : In biochemical assays, the compound was shown to effectively bind to specific proteins, facilitating further exploration into targeted drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide: This compound features a trifluoroethyl group instead of the dimethylacetamide moiety.

2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-methylacetamide: This compound has a methyl group instead of the dimethylacetamide moiety.

Uniqueness

2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Biological Activity

The compound 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, supported by case studies and research findings.

The synthesis of 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide involves several steps:

- Formation of Urea Derivative : The reaction of 2-ethoxyaniline with an isocyanate produces the urea derivative.

- Coupling Reaction : This derivative is coupled with 4-aminophenyl-N,N-dimethylacetamide using coupling reagents like EDCI in the presence of a base such as triethylamine.

- Purification : The final product is purified through recrystallization or column chromatography to achieve high purity levels.

Biological Activity

The biological activity of 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide has been explored in various studies, focusing on its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the ureido moiety have shown to inhibit tumor growth in vitro and in vivo models. Specific assays demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Antibacterial Properties

The compound's structural characteristics suggest potential antibacterial activity. Research on related compounds indicates that modifications in the amide group can enhance antimicrobial efficacy against Gram-positive bacteria. In vitro studies have shown that certain derivatives can inhibit bacterial growth at micromolar concentrations, suggesting a promising avenue for developing new antibacterial agents .

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effects of various ureido derivatives on cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide exhibited IC50 values comparable to known chemotherapeutics, indicating its potential as a lead compound in cancer therapy.

- Case Study on Antibacterial Activity :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at the ureido or acetamide positions can significantly affect potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Ethoxy group substitution | Enhances lipophilicity and membrane permeability |

| Alteration of amide nitrogen | Influences binding affinity to target proteins |

Q & A

Basic: What are the recommended synthetic routes and analytical methods for confirming the structural integrity of 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Ureido Formation: React 2-ethoxyaniline with 4-isocyanatophenylacetamide under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C for 24 hours to form the ureido intermediate .

Acetamide Functionalization: Introduce the N,N-dimethylacetamide group via nucleophilic substitution using dimethylamine in the presence of a coupling agent like EDC/HOBt .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Analytical Validation:

- NMR Spectroscopy: Confirm the presence of the dimethylacetamide group (δ ~2.8–3.1 ppm for N–CH3) and the ethoxyphenyl moiety (δ ~1.3–1.5 ppm for –OCH2CH3) .

- HPLC: Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .

Basic: How can researchers optimize reaction yields for this compound, particularly in the ureido coupling step?

Methodological Answer:

Yield optimization focuses on:

- Temperature Control: Maintain 0–5°C during ureido formation to minimize side reactions (e.g., oligomerization) .

- Catalyst Use: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance isocyanate reactivity .

- Stoichiometry: Use a 1.2:1 molar ratio of 2-ethoxyaniline to isocyanate to ensure complete conversion .

- Solvent Selection: THF or dichloromethane (DCM) provides optimal solubility for intermediates .

Advanced: What strategies are employed to identify biological targets (e.g., kinases, receptors) for this compound?

Methodological Answer:

- Molecular Docking: Perform in silico screening against protein databases (e.g., EGFR, PDGFR) using software like AutoDock Vina. The ureido and ethoxyphenyl groups show affinity for hydrophobic pockets in kinase domains .

- Kinase Assays: Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of EGFR or VEGFR2 at varying concentrations (IC50 determination) .

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein stabilization in cell lysates after compound treatment .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency?

Methodological Answer:

- Substituent Variation:

- Replace the ethoxy group with methoxy or fluorine to alter electron density and binding affinity .

- Modify the dimethylacetamide moiety to cyclopropyl or morpholine derivatives to enhance solubility .

- Bioisosteric Replacement: Substitute the ureido group with thiourea or sulfonamide to evaluate impact on target selectivity .

- Assay Design: Test analogs in parallel against primary (e.g., EGFR) and off-target kinases (e.g., Src) to assess specificity .

Advanced: How should researchers address contradictory data in biological activity assays (e.g., conflicting IC50 values)?

Methodological Answer:

Contradictions often arise from assay conditions:

Buffer Composition: Varying pH or ionic strength (e.g., Tris vs. HEPES buffers) can affect compound solubility and protein interactions .

Cell Line Variability: Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate context-dependent effects .

Data Normalization: Include internal controls (e.g., staurosporine for kinase assays) to standardize activity measurements .

Orthogonal Validation: Confirm results using SPR (surface plasmon resonance) for binding kinetics or in vivo xenograft models .

Advanced: What computational tools are recommended for predicting metabolic stability and toxicity?

Methodological Answer:

- Metabolism Prediction: Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., ethoxyphenyl O-dealkylation) .

- Toxicity Profiling: Run Derek Nexus for structural alerts (e.g., ureido-related hepatotoxicity) .

- CYP Inhibition Assays: Test against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.